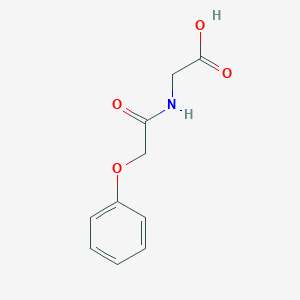

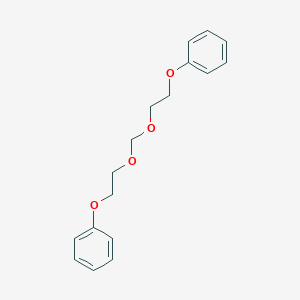

N-(phenoxyacetyl)glycine

Vue d'ensemble

Description

“N-(phenoxyacetyl)glycine” is a compound with the molecular formula C10H11NO4 . It is also known by other synonyms such as “[ (phenoxyacetyl)amino]acetic acid”, “2- (2-phenoxyacetamido)acetic acid”, and "2- [ (2-phenoxyacetyl)amino]acetic acid" .

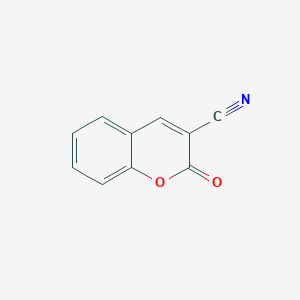

Molecular Structure Analysis

The molecular weight of “N-(phenoxyacetyl)glycine” is approximately 209.20 g/mol . The InChI string representation of its structure isInChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) . Physical And Chemical Properties Analysis

“N-(phenoxyacetyl)glycine” has a molecular weight of 209.20 g/mol and a monoisotopic mass of 209.06880783 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 75.6 Ų .Applications De Recherche Scientifique

1. Synthesis of Peptide Nucleic Acids (PNAs) Peptide nucleic acids (PNAs) are synthetic nucleic acid analogs, in which the sugar phosphate backbone is replaced with N-(2-aminoethyl)glycine . PNAs can form stable hybrids with DNA and RNA due to the lack of a negatively-charged backbone . N-(phenoxyacetyl)glycine is used in the synthesis of these PNAs .

2. Light-Directed Synthesis of High-Density PNA Microarrays N-(phenoxyacetyl)glycine is used in the light-directed synthesis of high-density PNA microarrays . These microarrays can provide an accurate, high-throughput parallel analysis in biochemistry and medical diagnosis . The PNA microarray was able to detect single and multiple base-mismatches correctly with a high discrimination ratio .

Crosslinking Agent in PNAs

N-(phenoxyacetyl)glycine is used as a crosslinking agent in PNAs . Crosslink formation in nucleic acids is one of the strategies for preparing a stable duplex by covalent bond formation .

Antisense/Antigene Therapy

Due to their ability to form stable hybrids with DNA and RNA, PNAs are widely used in antisense/antigene therapy . N-(phenoxyacetyl)glycine plays a crucial role in the synthesis of these PNAs .

Biochemical Tools

PNAs are used as biochemical tools . They can interfere with dimerization of the HIV-1 RNA transcript and inhibit the template switching process in HIV-1 . N-(phenoxyacetyl)glycine is used in the synthesis of these PNAs .

Improving PNA’s Properties

Many modifications have been made to the PNA backbone and the nucleobases for improving PNA’s properties, such as their cellular uptake and solubility . N-(phenoxyacetyl)glycine is used in these modifications .

Mécanisme D'action

Target of Action

N-(Phenoxyacetyl)glycine is a complex compound that belongs to the family of fatty acid amides It’s known that fatty acid amides, including n-(phenoxyacetyl)glycine, interact with various biological targets, influencing numerous physiological processes .

Mode of Action

Fatty acid amides, the family to which this compound belongs, are known to interact with their targets through various mechanisms . They can bind to receptors, influence signal transduction, and modulate the activity of enzymes

Biochemical Pathways

It’s known that fatty acid amides, including n-(phenoxyacetyl)glycine, can influence various biochemical pathways . These compounds can affect the synthesis, degradation, enzymatic modification, and transport of various biomolecules

Pharmacokinetics

It’s known that the pharmacokinetics of fatty acid amides, the family to which this compound belongs, can be influenced by various factors . These factors can affect the bioavailability of these compounds and their ability to reach their targets

Result of Action

It’s known that fatty acid amides, including n-(phenoxyacetyl)glycine, can have various effects at the molecular and cellular levels . These effects can include changes in cell signaling, modulation of enzyme activity, and alterations in the structure and function of various biomolecules

Action Environment

It’s known that various environmental factors can influence the action of fatty acid amides, the family to which this compound belongs . These factors can include temperature, pH, the presence of other molecules, and various cellular and extracellular conditions

Propriétés

IUPAC Name |

2-[(2-phenoxyacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTAKEVMLYCYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306137 | |

| Record name | N-(phenoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(phenoxyacetyl)glycine | |

CAS RN |

14231-45-9 | |

| Record name | 14231-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(phenoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Sodium 3-[[4-[(4-ethoxyphenyl)azo]-1-naphthyl]azo]benzenesulphonate](/img/structure/B81032.png)